molecular formula C13H17N3O5 B12637161 Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate CAS No. 921222-09-5

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate

Cat. No.: B12637161
CAS No.: 921222-09-5
M. Wt: 295.29 g/mol
InChI Key: XWUMSKINSIPMQS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a morpholine ring, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The morpholine ring is then attached via a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .

Industrial Production Methods

The use of automated systems and advanced purification techniques ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group and the morpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

921222-09-5

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

ethyl 2-amino-6-morpholin-4-yl-3-nitrobenzoate

InChI

InChI=1S/C13H17N3O5/c1-2-21-13(17)11-9(15-5-7-20-8-6-15)3-4-10(12(11)14)16(18)19/h3-4H,2,5-8,14H2,1H3

InChI Key

XWUMSKINSIPMQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

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